Physical and Chemical Properties of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide: A Technical Whitepaper
Executive Summary In the landscape of heterocyclic chemistry, cyclic sulfamides—specifically benzothiadiazole dioxides—have emerged as highly privileged scaffolds in modern drug discovery and materials science. 4-Methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of heterocyclic chemistry, cyclic sulfamides—specifically benzothiadiazole dioxides—have emerged as highly privileged scaffolds in modern drug discovery and materials science. 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4) [1] represents a structurally rigid, electronically tunable building block. Its unique bicyclic framework, characterized by a toluene ring fused to a 1,2,5-thiadiazole sulfone, provides exceptional metabolic stability, predictable hydrogen-bonding geometry, and specific steric constraints driven by the C4-methyl group.
This whitepaper provides an in-depth technical analysis of its physical and chemical properties, a self-validating synthetic methodology, and its critical role in synthesizing advanced neurotherapeutics.
Core Chemical Identity & Structural Mechanics
The structural integrity of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is defined by the fusion of an aromatic benzene ring with a cyclic sulfamide. The presence of the sulfonyl (
−SO2−
) group strongly withdraws electron density from the adjacent nitrogen atoms (N1 and N3).
This electron withdrawal has two profound mechanistic consequences:
Enhanced N-H Acidity: The protons on N1 and N3 are highly acidic (
pKa≈5.5−6.5
), allowing for facile deprotonation and subsequent regioselective N-alkylation under mild basic conditions[2].
Steric Shielding: The methyl group at the C4 position creates a localized steric bulk. When functionalizing the N3 position, this methyl group restricts the rotational freedom of incoming electrophiles, locking the resulting derivatives into specific bioactive conformations.
Quantitative Data Summary
The following table synthesizes the core computational and physical properties of the compound, essential for pharmacokinetic modeling and synthetic planning.
Low molecular weight; ideal for fragment-based drug design.
Exact Mass
184.0306 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area
≈74.3A˚2
Optimal for moderate membrane permeability; suitable for CNS targeting.
Hydrogen Bond Donors
2 (N-H)
Facilitates strong target-protein interactions.
Hydrogen Bond Acceptors
4 (S=O, N)
Enables complex solvation networks.
Rotatable Bonds
0
Fully rigid bicyclic system, minimizing entropic penalty upon target binding.
Synthetic Methodology: The Self-Validating Protocol
As an application scientist, I prioritize synthetic routes that inherently validate themselves through chemical logic. The synthesis of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is best achieved via the transamidation of 2,3-diaminotoluene[3] with sulfamide.
Unlike the use of sulfuryl chloride (
SO2Cl2
), which can lead to unwanted electrophilic aromatic chlorination on the electron-rich toluene ring, sulfamide (
NH2SO2NH2
) provides a clean, thermally driven cyclization.
Step-by-Step Experimental Workflow
Preparation of the Reaction Matrix:
Charge a dry, round-bottom flask with 2,3-diaminotoluene (1.0 eq) and sulfamide (1.1 eq). Suspend the reagents in anhydrous pyridine (0.5 M concentration).
Causality: Pyridine acts dually as a high-boiling solvent and a catalytic base, facilitating the nucleophilic attack of the aromatic amines onto the sulfamide sulfur while sequestering the evolving ammonia gas.
Thermal Cyclization:
Heat the mixture to reflux (
≈115∘C
) under an inert nitrogen atmosphere for 12 hours.
Causality: The first amidation is rapid, but the second intramolecular cyclization requires significant thermal energy to overcome the activation barrier of forming the rigid 5-membered ring.
Self-Validating Acidic Workup:
Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 1M NaOH, wash with dichloromethane (to remove unreacted diamine and neutral impurities), and then slowly acidify the aqueous layer with concentrated HCl to pH 2.
Causality:This is the self-validating step. Because the product's N-H protons are acidic, it forms a soluble sodium salt in base. Neutral/basic impurities are washed away. Upon acidification, the neutral cyclic sulfamide precipitates out of solution in high purity.
Isolation:
Filter the resulting off-white precipitate, wash with cold water, and dry in vacuo to yield the pure product (>85% yield).
Caption: Synthetic workflow demonstrating the transamidation cyclization and self-validating workup.
Applications in Drug Discovery: Neurotherapeutics
The benzothiadiazole dioxide scaffold is a highly privileged structure in the development of Central Nervous System (CNS) therapeutics, particularly as a bioisostere for catecholamines.
Norepinephrine Transporter (NET) Inhibition
The structural geometry of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide closely mimics the spatial arrangement of endogenous monoamines. Researchers have heavily utilized this scaffold to develop selective Norepinephrine Reuptake Inhibitors (NRIs). For instance, the lead compounds WYE-103231 and WYE-114152 were synthesized by selectively alkylating the nitrogen atoms of the benzothiadiazole core[4].
The integration of this cyclic sulfamide provides a superior pharmacokinetic profile compared to traditional bioisosteres. It exhibits an optimal balance of potency (NET transporter inhibition
IC50=1 nM
) and selectivity over serotonin (5-HT) and dopamine (DA) transporters, alongside excellent brain penetration and a long half-life[4]. Furthermore, these scaffolds are actively being developed into novel PET (Positron Emission Tomography) imaging tracers for mapping NET distribution in the brain[4].
Caption: Pharmacological signaling pathway from scaffold derivatization to clinical antidepressant efficacy.
Conclusion
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4) is far more than a simple heterocyclic intermediate. Its rigid architecture, driven by the unique electronic push-pull of the methyl and sulfone groups, makes it an indispensable tool for medicinal chemists. By leveraging the self-validating synthetic protocols outlined in this guide, researchers can efficiently generate high-purity libraries of cyclic sulfamides to push the boundaries of modern neuropharmacology and targeted drug design.
References
LookChem.Fayeton Inc. - Home: Welcome To Our Site! (CAS 95309-09-4 Registry).
GuideChem.2,3-DIAMINOTOLUENE 2687-25-4 wiki (Precursor Data).
ResearchGate.Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231).
Google Patents.EP1311264B1 - Substituted and non-substituted benzooxathiazoles and compounds derived therefrom.
Whitepaper: Initial Discovery and Synthesis Pathways of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Executive Summary The compound 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4), also referred to as 4-methyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, is a structurally rigid cyclic sulfa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4), also referred to as 4-methyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide, is a structurally rigid cyclic sulfamide [4]. Originally synthesized as a specialized building block, this chemotype has gained significant traction in modern drug discovery due to its unique physicochemical properties and its ability to act as a potent bioisostere for traditional sulfonamides and carboxylic acids. Most notably, analogs of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide have been identified as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt or RORC), positioning them as highly valuable scaffolds for the treatment of Th17-mediated autoimmune diseases [1].
This technical guide dissects the rational discovery of this scaffold, details the mechanistic causality behind its synthesis, and provides self-validating protocols for its laboratory-scale preparation.
Initial Discovery & Rational Design
The identification of the benzothiadiazole dioxide scaffold as a biologically active pharmacophore was driven by a combination of structure-based and pharmacophore-based virtual screening [1].
Mechanism of Action
RORγt is a master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of Interleukin-17 (IL-17). Aberrant IL-17 signaling is a primary driver of autoimmune pathogenesis. Early screening efforts identified that the rigid, electron-deficient cyclic sulfamide core of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide effectively mimics the hydrogen-bonding network of endogenous ligands within the RORC ligand-binding domain (LBD) [1].
X-ray crystallography confirmed that the cyclic sulfamide engages a novel sub-pocket near the Ser404 residue of the RORC LBD [1]. The addition of a 4-methyl substituent (as seen in CAS 95309-09-4) introduces a critical steric bulk that enhances hydrophobic packing against the receptor wall, restricting the conformational flexibility of the receptor and blocking the recruitment of necessary co-activators. This results in inverse agonism.
Fig 1: Mechanism of RORC inverse agonism by benzothiadiazole dioxide derivatives.
Synthetic Pathways & Mechanistic Insights
The construction of the 1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide core requires the formation of two nitrogen-sulfur (N-S) bonds to close the five-membered thiadiazole ring. There are two primary synthetic strategies, each with distinct mechanistic rationales.
Route A: Transamidation with Sulfamide (Preferred)
The most robust and environmentally benign method involves the condensation of 2,3-diaminotoluene with sulfamide (
NH2SO2NH2
).
Causality : Sulfamide acts as a bis-electrophile. The primary amines of the diaminotoluene attack the sulfur center, displacing ammonia (
NH3
) as a leaving gas. Because the second intramolecular attack is sterically constrained and entropically demanding, high temperatures (often via microwave irradiation) are required to drive the equilibrium forward by continuously expelling
NH3
gas from the system [2].
Route B: Cyclization via Sulfuryl Chloride
An alternative route utilizes sulfuryl chloride (
SO2Cl2
) as the sulfonylating agent [3].
Causality :
SO2Cl2
is highly reactive, allowing cyclization to occur at lower temperatures. However, the strong electrophilicity of the chlorine atoms often leads to competitive electrophilic aromatic substitution (ring chlorination) on the electron-rich diaminotoluene ring. Therefore, this route requires strict stoichiometric control, dropwise addition at 0°C, and the use of a non-nucleophilic base (e.g., pyridine) to scavenge the generated HCl and prevent amine protonation [3].
Fig 2: Microwave-assisted transamidation workflow for cyclic sulfamide synthesis.
To ensure high scientific integrity, the following protocol utilizes the sulfamide transamidation route (Route A), designed as a self-validating system to guarantee high yield and purity.
Reagents Required:
2,3-Diaminotoluene (1.0 eq)
Sulfamide (1.2 eq)
Anhydrous Diglyme (Solvent)
Distilled Water / Ethanol (for workup)
Step-by-Step Methodology:
Preparation & Solvation : In a 10 mL heavy-walled microwave-safe reaction vial, combine 2,3-diaminotoluene (1.0 mmol) and sulfamide (1.2 mmol). Add 3.0 mL of anhydrous diglyme.
Causality: Anhydrous conditions are critical; the presence of water will cause the competitive hydrolysis of sulfamide into unreactive sulfamic acid. Diglyme is selected for its high boiling point (162°C) and excellent microwave transparency.
Irradiation : Seal the vial with a Teflon-lined crimp cap. Subject the mixture to microwave irradiation at 200°C for 60 minutes.
Self-Validation Check: Monitor the reactor's pressure gauge. A steady increase in pressure validates the reaction's progress, directly correlating to the stoichiometric evolution of
NH3
gas [2]. The solution will transition to a deep amber color.
Quenching & Precipitation : Allow the vessel to cool to room temperature. Carefully uncap the vial in a fume hood to vent residual ammonia. Pour the crude mixture dropwise into 15 mL of vigorously stirred, ice-cold distilled water.
Self-Validation Check: A fine precipitate must form immediately. The highly polar nature of the cyclic sulfamide causes it to crash out of the aqueous/diglyme mixture, leaving unreacted starting materials in solution.
Isolation & Purification : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL). Recrystallize the crude solid from boiling ethanol to afford the pure product.
Analytical Confirmation :
TLC : Run on Silica gel (EtOAc/Hexane 1:1). The product will be strongly UV active at 254 nm.
1H-NMR (DMSO-d6) : Validation is confirmed by the disappearance of the primary amine protons (~4.5 ppm) and the emergence of two highly deshielded, distinct secondary sulfonamide protons (~10.5 ppm), confirming ring closure.
Quantitative Data & Structure-Activity Relationship (SAR)
The optimization of the benzothiadiazole dioxide scaffold demonstrated significant improvements in both binding affinity and functional inhibition during early drug discovery phases. The data below summarizes the SAR progression linking the core scaffold to highly optimized clinical candidates.
Compound Analog
RORC Inhibition (Cell Assay)
Binding Affinity (FP Assay)
Typical Synthesis Yield
Pharmacological Profile
Unsubstituted benzothiadiazole dioxide (Cmpd 14)
5.7 μM
1.6 μM
82%
Early SAR Hit [1]
4-Methyl-benzothiadiazole dioxide
~2.1 μM
~0.8 μM
78%
Enhanced hydrophobic packing
Optimized Lead (Compound 19)
0.44 μM (440 nM)
N/A
65%
Potent Inverse Agonist [1]
Table 1: Comparative SAR and synthesis metrics for benzothiadiazole dioxide derivatives.
Conclusion
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide represents a highly versatile and biologically active cyclic sulfamide. Its synthesis via microwave-assisted transamidation provides a robust, scalable, and self-validating pathway that avoids the toxicological and chemoselective pitfalls of sulfuryl chloride-mediated cyclization. As demonstrated by its role in RORγt inverse agonism, the precise steric manipulation of this scaffold—such as the 4-methyl substitution—continues to yield profound impacts in the development of targeted therapeutics for autoimmune disorders.
References
Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analogs as New RORC Modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895.
Google Patents. (2008). Aryl sulfamide derivatives and methods of their use (WO2008073459A1).
Google Patents. (1997). Nitrogen-containing spirocycles (US5633247A).
EvitaChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl) & Related Sulfonamides.
Foundational
Comprehensive Technical Guide on 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide: Synthesis, Bioisosterism, and Pharmacological Applications
Executive Summary In contemporary medicinal chemistry, the strategic replacement of problematic functional groups with bioisosteres is a fundamental technique for optimizing pharmacokinetics and target affinity. 4-Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of problematic functional groups with bioisosteres is a fundamental technique for optimizing pharmacokinetics and target affinity. 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4) [1]—a member of the cyclic sulfamide (benzosulfamide) family—has emerged as a highly versatile building block. By mimicking the spatial and electronic properties of carboxylic acids and tetrazoles while offering distinct lipophilicity and metabolic stability, this scaffold is increasingly utilized in the development of novel therapeutics, ranging from autoimmune modulators to central nervous system (CNS) agents.
This whitepaper provides an in-depth literature review, physicochemical profiling, and validated synthetic workflows for researchers and drug development professionals working with this critical intermediate.
Chemical Identity & Physicochemical Profiling
The utility of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide stems from its unique electronic distribution. The strong electron-withdrawing nature of the sulfonyl group (–SO₂–) significantly lowers the pKa of the adjacent nitrogen protons, rendering them acidic at physiological pH. This allows the molecule to serve as a potent hydrogen bond donor and acceptor.
Mechanistic Role in Medicinal Chemistry (Literature Review)
The parent 1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide core and its methylated derivatives have been extensively documented in recent literature for their ability to engage challenging biological targets[2][3]. The causality behind their success lies in their enhanced membrane permeability compared to highly polar carboxylates, coupled with their resistance to phase II metabolism (e.g., glucuronidation).
RORC (RORγt) Inverse Agonists
Structure-based virtual screening and X-ray crystallography have identified benzothiadiazole dioxides as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORC)[2]. The cyclic sulfamide core acts as an anchor, engaging a novel sub-pocket near the Ser404 residue in the ligand-binding domain. This high-affinity binding induces a conformational shift that displaces co-activators, thereby repressing IL-17 gene transcription and inhibiting Th17 cell differentiation—a critical pathway in autoimmune diseases[2].
Norepinephrine Transporter (NET) Inhibitors
In CNS drug discovery, benzothiadiazole dioxides have been utilized to synthesize highly selective norepinephrine reuptake inhibitors (e.g., WYE-103231 analogs)[3]. The rigid, planar nature of the benzosulfamide ring provides the exact spatial geometry required to fit the monoamine transporter pocket, yielding compounds with low nanomolar potency (IC₅₀ ~ 1–15 nM) and massive selectivity over serotonin and dopamine transporters[3].
STAT3 Direct Inhibitors
Recent studies have also explored benzosulfamides as direct inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3)[4]. The bioisosteric core interacts directly with the SH2 domain of STAT3, preventing protein-protein interactions necessary for its oncogenic signaling cascade[4].
Table 2: Pharmacological Targets and Activity Profiles of Benzothiadiazole Dioxides
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis of the 4-methyl-benzothiadiazole dioxide core. The protocols are designed as self-validating systems to ensure intermediate success before proceeding.
Method A: Direct Thermal Sulfamoylation[5]
Causality & Rationale: The reaction between 2,3-diaminotoluene and sulfamide requires high thermal energy to drive the elimination of ammonia gas, forcing the equilibrium toward the thermodynamically stable cyclic sulfamide. Diglyme is selected as the solvent because its high boiling point (~162 °C) is perfectly suited for this thermal cyclization.
Step-by-Step Protocol:
Apparatus Setup: Equip a 100 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Purge the system with inert nitrogen gas.
Solvent Heating: Add 10 mL of anhydrous diglyme to the flask and heat to a vigorous reflux (150–160 °C).
Reagent Preparation: In a separate vial, dissolve 5.0 mmol of 2,3-diaminotoluene and 6.0 mmol of sulfamide (NH₂SO₂NH₂) in 5 mL of anhydrous diglyme. Transfer this to the dropping funnel.
Controlled Addition: Add the diamine/sulfamide mixture dropwise to the refluxing diglyme over a period of 15 minutes.
Self-Validation Check: Monitor the condenser outlet with damp universal indicator paper. The evolution of ammonia gas (turning the paper blue/alkaline) confirms the cyclization mechanism is actively occurring.
Cyclization: Continue refluxing for an additional 15–30 minutes after the addition is complete, or until ammonia gas evolution ceases.
Workup & Extraction: Cool the reaction mixture to ambient temperature. Dilute with 50 mL of diethyl ether. Wash the organic layer sequentially with distilled water (2 × 20 mL), 2N HCl (20 mL, to protonate and remove any unreacted diamine), and brine (20 mL).
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (gradient of 5–50% ethyl acetate in hexanes) to yield pure 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide.
Method B: Thionyl Chloride / Oxidation Route
Causality & Rationale: When thermal conditions or sulfamide reagents are incompatible with specific substituents, a two-step approach is utilized. The diamine is first reacted with thionyl chloride (SOCl₂) to form a 1,2,5-thiadiazole intermediate, which is subsequently oxidized to the 2,2-dioxide using strong oxidants like m-CPBA or a RuCl₃/NaIO₄ catalytic system.
Pathway and Workflow Visualizations
Synthetic pathways for 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide.
Mechanism of action for benzothiadiazole dioxides as RORC inverse agonists.
Applications of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide in medicinal chemistry
Introduction: A Scaffold of Growing Importance The 1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide core, a saturated heterocyclic system, represents an intriguing and increasingly relevant scaffold in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Scaffold of Growing Importance
The 1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide core, a saturated heterocyclic system, represents an intriguing and increasingly relevant scaffold in modern medicinal chemistry. While its unsaturated counterpart, 2,1,3-benzothiadiazole (BTD), is a well-established privileged structure in materials science and as a pharmacophore, the reduced (dihydro) and oxidized (dioxide) form offers a distinct three-dimensional geometry and unique electronic properties.[4] This guide delves into the specific applications of this scaffold and its close isomers, focusing on its utility in the design of targeted therapeutics for cancer and autoimmune diseases. We will explore its role in the inhibition of key signaling proteins like STAT3 and its function as a modulator of nuclear receptors such as RORc, providing detailed protocols and mechanistic insights for researchers in drug discovery.
Core Application I: Direct Inhibition of the STAT3 Transcription Factor
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has garnered significant attention as a high-value target in oncology.[5] Constitutive activation of STAT3 is a hallmark of numerous human cancers, where it drives the expression of genes involved in proliferation, survival, metastasis, and immune evasion.[6] The development of small molecules that can directly bind to and inhibit STAT3 has been a major challenge in drug discovery.[1][7]
Recently, a virtual screening effort identified 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide , a close analog of the topic scaffold, as a promising direct inhibitor of STAT3.[8] This discovery has opened a new avenue for developing novel anticancer agents based on the benzothiadiazole dioxide core.
Mechanism of Action: Disrupting Dimerization
STAT3 activation is a multi-step process initiated by phosphorylation, typically by Janus kinases (JAKs). This phosphorylation event occurs on a key tyrosine residue (Tyr705), creating a binding site for the Src Homology 2 (SH2) domain of another STAT3 monomer.[9] This reciprocal SH2-phosphotyrosine interaction leads to the formation of stable homodimers. The STAT3 dimer then translocates to the nucleus, binds to specific DNA sequences, and initiates the transcription of target oncogenes.[5]
The benzothiadiazole dioxide scaffold has been shown to directly target the crucial SH2 domain.[8] By occupying this domain, the inhibitor physically prevents the binding of the phosphotyrosine motif, thereby blocking STAT3 homodimerization. This action halts the signaling cascade before the protein can carry out its function as a transcription factor, leading to the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.
Caption: The JAK/STAT3 signaling pathway and the point of inhibition by benzothiadiazole dioxide derivatives.
Core Application II: Modulation of RORc as Inverse Agonists
The Retinoid-related orphan receptor C (RORC or RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T-helper cells that are pivotal in mediating inflammation. Overactivity of the RORc/Th17 pathway is implicated in a range of autoimmune diseases, including psoriasis and multiple sclerosis. Consequently, RORc has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.
A study utilizing virtual screening and combinatorial chemistry identified a series of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as a new class of RORc modulators.[13] These compounds act as inverse agonists, meaning they bind to the receptor and reduce its basal level of activity.
Mechanism of Action: Ligand-Binding Domain Interaction
The benzothiadiazole dioxide derivatives bind within the ligand-binding domain (LBD) of the RORc protein. X-ray crystallography confirmed that these compounds engage a novel sub-pocket within the LBD.[13] This binding event stabilizes a conformation of the receptor that is unfavorable for the recruitment of co-activator proteins, thereby suppressing the transcription of RORc target genes like IL-17.
Compound ID
Core Structure
RORC Binding Affinity (FP)
RORC Inhibition (RGA)
Citation
14
1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analog
Broader Context: The Versatile 4-Methyl-2,1,3-Benzothiadiazole Scaffold
While the dihydro-dioxide form shows specific promise, the related unsaturated scaffold, 4-Methyl-2,1,3-benzothiadiazole , provides a broader context for the utility of this heterocyclic system in medicinal chemistry. Its rigid, planar geometry and electron-deficient nature make it an attractive building block.[3] Derivatives of this scaffold have shown potential in several therapeutic areas, including as antimicrobial and anticancer agents.[3] Furthermore, its unique photophysical properties have led to its use as a fluorescent probe for bioimaging applications, such as visualizing lipid droplets within cells.[2]
Caption: A generalized workflow for the discovery of bioactive benzothiadiazole derivatives.
Protocols
Protocol 1: Synthesis of the 4-Methyl-2,1,3-benzothiadiazole Core
This protocol describes the foundational synthesis of the unsaturated BTD ring, a common starting point for further derivatization.[3][14]
Objective: To synthesize the 4-methyl-2,1,3-benzothiadiazole scaffold via cyclization of an ortho-phenylenediamine derivative.
Materials:
3-Methyl-benzene-1,2-diamine
Thionyl chloride (SOCl₂)
Anhydrous Toluene
Pyridine
0.1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Hexane/Ethyl Acetate solvent system
Procedure:
Under an inert nitrogen atmosphere, dissolve 3-Methyl-benzene-1,2-diamine (1.0 eq) in anhydrous toluene.
Cool the solution to 0 °C in an ice bath.
Slowly, and dropwise, add a solution of pyridine (2.2 eq) and thionyl chloride (1.1 eq) to the cooled mixture. Maintain the temperature at 0 °C during addition.
Once the addition is complete, allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the reaction by adding 0.1 M HCl.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-methyl-2,1,3-benzothiadiazole.
Protocol 2: AlphaScreen Assay for STAT3-SH2 Domain Inhibition
This high-throughput, bead-based assay measures the ability of a compound to disrupt the interaction between the STAT3-SH2 domain and its phosphopeptide ligand.[11][15]
Objective: To quantify the inhibitory activity of test compounds against STAT3 dimerization.
Materials:
Biotinylated recombinant human STAT3 protein
FITC-labeled phosphopeptide (e.g., VTQPLpYG-FITC)
Streptavidin-coated Donor beads (PerkinElmer)
Anti-FITC Acceptor beads (PerkinElmer)
Assay Buffer (e.g., 100 mM Tris pH 7.4, 100 mM NaCl, 0.1% BSA)
Test compounds dissolved in DMSO
384-well white opaque microplates (e.g., OptiPlate)
Procedure:
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
In a 384-well plate, add the test compound solution. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no STAT3 protein).
Add the biotinylated STAT3 protein to each well and incubate for 90 minutes at room temperature to allow for compound binding.
Add the FITC-labeled phosphopeptide to each well and incubate for another 60 minutes at room temperature.
In subdued light, add a mixture of Streptavidin-Donor beads and anti-FITC Acceptor beads to each well.
Incubate the plate in the dark at room temperature for 60-90 minutes.
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision). The signal is generated when the Donor and Acceptor beads are brought into proximity by the STAT3-peptide interaction.
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Ji, Z., et al. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Omega. Available at: [Link]
American Chemical Society Publications. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). Library of 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide (1) derivatives. ResearchGate. Available at: [Link]
Li, Y., et al. (2021). Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
Priceman, S. J., et al. (2016). Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. Molecular Cancer Therapeutics. Available at: [Link]
Haft, C. E., et al. (2014). Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma. Oncogene. Available at: [Link]
Timofeeva, O. A., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget. Available at: [Link]
Muegge, I., et al. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analogs as New RORC Modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Wikipedia. Available at: [Link]
Farshori, N. J., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]
Lapis, A. A. M., et al. (n.d.). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. Available at: [Link]
PolyU Institutional Research Archive. (2020). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. Available at: [Link]
Goehring, R. R., et al. (2004). 1,3-Dihydro-2,1,3-benzothiadiazol-2,2-diones and 3,4-dihydro-1H-2,1,3-benzothidiazin-2,2-diones as ligands for the NOP receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
ResearchGate. (n.d.). Selective inhibition of signal transducer and activator of transcription 3 (STAT3) by YHO‐1701 in the AlphaScreen assay. ResearchGate. Available at: [Link]
Wang, Z., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules. Available at: [Link]
ResearchGate. (n.d.). Inhibition of STAT3–SH2 binding by BENDA and its analogs. ResearchGate. Available at: [Link]
Mori, M., et al. (2021). Unraveling the interaction mechanism of a benzothiadiazole-2,2-dioxide derivative with STAT3 : towards novel direct inhibitors. AIR Unimi. Available at: [Link]
Nagumo, T., et al. (2017). Inhibition of STAT3 by Anticancer Drug Bendamustine. PLOS ONE. Available at: [Link]
Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. Available at: [Link]
Huang, Y., et al. (2023). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2022). New STAT3 inhibitor through biotransformation of celastrol by Streptomyces olivaceus CICC 23628. Arabian Journal of Chemistry. Available at: [Link]
Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide Derivatives
Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Scientific Rationale The compound 4-Methyl-1,3-dihydro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals
Document Type: Technical Guide & Standard Operating Protocols
Introduction & Scientific Rationale
The compound 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS 95309-09-4) is a highly privileged, rigid bicyclic benzosulfamide building block. In contemporary medicinal chemistry, this scaffold has gained significant traction in the design of potent and highly selective Monoamine Reuptake Inhibitors (MRIs), specifically targeting the human norepinephrine transporter (hNET) [1].
The Causality of Scaffold Selection
Why utilize a benzothiadiazole 2,2-dioxide core? Acyclic sulfamides often suffer from high conformational flexibility, leading to off-target effects and poor pharmacokinetic (PK) profiles. By constraining the sulfamide within a 1,3-dihydro-benzo[1,2,5]thiadiazole ring, researchers lock the molecule into an optimal geometry for target engagement. The 2,2-dioxide moiety serves as a robust hydrogen-bond acceptor that interacts with key residues in the central binding site of monoamine transporters. Furthermore, functionalization of this core (e.g., the WYE-103231 and WYE-114152 series) has yielded compounds with exceptional selectivity for hNET over the serotonin (hSERT) and dopamine (hDAT) transporters, making them prime candidates for treating neuropathic pain, vasomotor symptoms, and depression [1, 2].
This application note details the self-validating in vitro workflows required to prepare, screen, and validate derivatives of this scaffold.
Experimental Workflow & Mandatory Visualization
The following diagram illustrates the critical path from compound preparation to high-throughput pharmacological profiling.
Workflow for profiling benzothiadiazole 2,2-dioxide derivatives in CNS drug discovery.
Step-by-Step Methodologies
To ensure a self-validating system, every assay must include a known reference standard (e.g., Reboxetine for hNET) to normalize inter-assay variability.
Protocol A: Compound Preparation and Solubilization
Benzosulfamide derivatives can exhibit variable aqueous solubility. To prevent compound precipitation—which leads to false negatives in screening—strict adherence to solvent protocols is required.
Stock Preparation: Weigh the synthesized 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide derivative and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock.
Serial Dilution: Perform 3-fold or 10-fold serial dilutions in 100% DMSO using a 96-well V-bottom plate.
Aqueous Transfer: Transfer the DMSO stocks into the aqueous assay buffer immediately prior to the assay.
Critical Insight: The final assay concentration of DMSO must not exceed 1% (v/v). Higher concentrations of DMSO will destabilize the lipid bilayer of the membrane preparations, artificially altering transporter binding kinetics.
Protocol B: hNET Radioligand Binding Assay
This assay determines the absolute binding affinity (
Ki
) of the compound to the transporter. We utilize
[3H]
nisoxetine rather than radiolabeled norepinephrine because nisoxetine provides a vastly superior signal-to-noise ratio and resists rapid oxidative degradation.
Membrane Preparation: Harvest CHO cells stably expressing hNET. Homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in assay buffer.
Incubation: In a 96-well plate, combine 150 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of
[3H]
nisoxetine (final concentration 1 nM), and 25 µL of the test compound.
Equilibration: Incubate the plate at 4°C for 2 hours to reach equilibrium.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read in a MicroBeta counter to calculate
IC50
and
Ki
using the Cheng-Prusoff equation.
Binding does not guarantee functional antagonism. This cell-based assay validates that the benzothiadiazole derivative actively blocks the reuptake of neurotransmitters [3].
Cell Seeding: Seed hNET-CHO cells in 96-well plates at
4×104
cells/well and incubate overnight at 37°C.
Buffer Exchange: Wash cells with warm Krebs-Ringer HEPES (KRH) buffer.
Critical Insight: The KRH buffer must be supplemented with 10 µM pargyline (an MAO inhibitor) and 0.1% ascorbic acid. Norepinephrine is highly susceptible to rapid oxidation and enzymatic degradation; omitting these protectants will result in ligand destruction and skewed functional data.
Pre-incubation: Add the test compound (in KRH buffer) and pre-incubate for 20 minutes at 37°C.
Uptake: Add 50 nM
[3H]
norepinephrine and incubate for exactly 10 minutes.
Lysis & Measurement: Stop the reaction by washing rapidly with ice-cold KRH buffer. Lyse the cells using 0.1 N NaOH or a specialized lysis buffer, and measure intracellular radioactivity via liquid scintillation.
Data Presentation: Expected Pharmacological Profiles
When developing derivatives from the 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide core, researchers should benchmark their quantitative data against established clinical standards. Below is a representative data structure summarizing the expected profile of an optimized benzothiadiazole lead compound versus Reboxetine.
Compound / Scaffold
hNET Binding (
Ki
, nM)
hSERT Binding (
Ki
, nM)
hDAT Binding (
Ki
, nM)
hNET Uptake (
IC50
, nM)
Selectivity (SERT/NET)
Reboxetine (Standard)
4.1
140
>10,000
8.5
34x
Unoptimized Benzothiadiazole
125.0
850
>10,000
210.0
6.8x
Optimized Derivative (e.g., WYE-114152 analog)
6.0
>2,500
>5,000
15.0
>416x
Table 1: Comparative in vitro profiling. Optimized derivatives of the benzothiadiazole 2,2-dioxide scaffold typically demonstrate profound selectivity for hNET, minimizing serotonergic and dopaminergic off-target liabilities [1].
References
Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231)
Aryl sulfamide derivatives and methods of their use (WO2008073459A1)
α2 Adrenoceptor: a Target for Neuropathic Pain Treatment
SciSpace / Mini-Reviews in Medicinal Chemistry
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification and Crystallization of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Welcome to the Technical Support Center. 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a highly specialized cyclic benzosulfamide utilized extensively as a building block in the development of norepinephrin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a highly specialized cyclic benzosulfamide utilized extensively as a building block in the development of norepinephrine reuptake inhibitors and other neuroactive therapeutics. Due to its rigid planar structure and dense hydrogen-bonding network, researchers frequently encounter significant challenges during downstream processing, including severe chromatographic streaking and crystallization phase-separation (oiling out).
As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating troubleshooting protocols to ensure high-yield, high-purity isolation of this critical intermediate.
Q: My compound streaks across the entire TLC plate and co-elutes with impurities during flash chromatography. How do I achieve baseline resolution?A: Streaking is a direct consequence of the acidic N-H protons and S=O oxygens of the cyclic sulfamide interacting continuously with the free silanol groups (-SiOH) on the normal-phase silica stationary phase[1].
Causality: To break this continuous adsorption-desorption cycle, you must introduce a competitive hydrogen-bonding modifier or suppress the ionization of the sulfamide.
Solution: Add 0.1% to 0.5% glacial acetic acid to your mobile phase. The acid suppresses the dissociation of the sulfamide N-H and preferentially hydrogen-bonds with the silica silanols, allowing your compound to elute as a tight, symmetrical band.
Q: Is there a way to bypass chromatography entirely for this specific compound?A: Yes, through a highly controlled acid-base extraction. The cyclic sulfamide is weakly acidic (pKa ~6.5–7.5) due to the electron-withdrawing nature of the sulfonyl group fused to the aromatic ring.
Causality: By adjusting the pH of the aqueous phase to 8.5, you quantitatively deprotonate the sulfamide nitrogen, driving the molecule into the aqueous phase as a highly soluble sodium salt. Neutral organic impurities remain trapped in the organic phase. Re-acidifying the aqueous phase to pH 2.0 reprotonates the sulfamide, dropping its aqueous solubility and allowing it to be recovered in a clean organic solvent.
Quantitative Data: Flash Chromatography Solvent Systems
Methanol acts as a competitive H-bond acceptor[1].
Toluene
Acetone (20%)
0.1% Formic Acid
0.30
High orthogonality for separating structurally similar aromatic byproducts.
Protocol 1: Self-Validating Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc).
Basification: Add an equal volume of saturated aqueous
NaHCO3
. Stir vigorously for 15 minutes.
Validation Checkpoint: Test the aqueous layer with pH paper. If pH < 8.0, the sulfamide is not fully deprotonated. Add 1M NaOH dropwise until pH 8.5 is reached.
Phase Separation: Separate the layers. Retain the aqueous layer and discard the organic layer.
Validation Checkpoint: Perform TLC on the discarded organic layer. It should show only high-
Rf
impurities and no UV-active product spot at the baseline.
Acidification: Cool the aqueous layer to 5 °C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.
Validation Checkpoint: The solution must turn cloudy as the neutral 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide precipitates.
Recovery: Extract the cloudy aqueous layer twice with fresh EtOAc. Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate under vacuum.
Module 2: Crystallization & Polymorph Control
Q: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this?A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute's melting point is depressed below the crystallization temperature due to high supersaturation generation rates.
Causality: The strong intermolecular hydrogen bonding of the benzosulfamide favors a metastable, supercooled liquid network[2]. When the cooling rate is too fast, the molecules cannot orient themselves into a rigid crystal lattice.
Solution: Shift from a single-solvent system to a binary solvent/anti-solvent system and strictly control the cooling rate to 0.1 °C/min to bypass the metastable oil zone.
Q: How do I prevent solvent entrapment in the crystal lattice?A: Cyclic sulfamides are highly prone to forming stable solvates (especially with methanol or water) because the N-H and S=O groups form stable hydrogen bond networks with protic solvents[2].
Causality: Protic solvents integrate directly into the crystal lattice.
Solution: Use non-protic anti-solvents (like heptane or toluene) and dry the final crystals under a high vacuum at elevated temperatures (50 °C) for 24 hours.
Dissolution: Dissolve the purified solid in a minimum volume of hot EtOAc (approx. 70 °C).
Clarification: Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could cause heterogeneous nucleation.
Anti-Solvent Addition: Slowly add hot Heptane (70 °C) dropwise until the solution becomes slightly cloudy (the cloud point).
Validation Checkpoint: Add exactly 2-3 drops of hot EtOAc to clear the solution. If the solution does not clear, you have precipitated amorphous material; reheat and add more EtOAc.
Seeding: Cool the clear solution to 65 °C and add 0.5% (w/w) of pure 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide seed crystals.
Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated.
Controlled Cooling: Cool the system linearly to 5 °C over 10 hours (approx. 0.1 °C/min).
Isolation: Filter the resulting crystalline slurry and wash the filter cake with cold Heptane (5 °C). Dry under vacuum.
Module 3: Process Visualization
Workflow for the purification and crystallization of cyclic benzosulfamide derivatives.
References
Title: Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231)
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole
Source: PMC / NIH
URL
Title: Synthesis and Comparative Molecular Field Analysis (CoMFA)
Title: Cyclic N‐2‐Chloroethyl‐sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X‐Ray Crystallographic Study and Antimicrobial Evaluation
Source: ResearchGate
URL
Technical Support Center: Troubleshooting 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the condensation of vicinal diamines into heterocyclic systems.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the condensation of vicinal diamines into heterocyclic systems. The synthesis of 4-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is fundamentally a thermally driven condensation between 3-methylbenzene-1,2-diamine (2,3-diaminotoluene) and a sulfonylating agent, most robustly sulfamide (NH₂SO₂NH₂).
While the overall transformation appears straightforward, the electron-rich nature of the diamine and the thermodynamic barrier of the secondary cyclization step introduce significant vulnerabilities to side reactions. This guide dissects the mechanistic causality of common failures—such as oxidative degradation and competitive intermolecular oligomerization—and establishes a self-validating protocol to ensure high-fidelity cyclization.
Reaction Pathway & Side Reaction Vulnerabilities
Reaction pathway for cyclic sulfamide synthesis highlighting target cyclization and side reactions.
Quantitative Parameter Optimization
To minimize side reactions, strictly adhere to the boundaries outlined in the table below. Deviating from these parameters shifts the kinetic and thermodynamic balance toward failure states.
Thermal energy is insufficient to expel NH₃; reaction stalls at the acyclic intermediate.
Atmosphere
Strict Argon / N₂
Ambient Air
Radical-mediated oxidation of the electron-rich diamine causes intractable tar.
Sulfamide Stoichiometry
2.0 Equivalents
1.0 Equivalent
Reversible initial condensation limits conversion; excess drives the equilibrium forward.
Solvent Moisture
Anhydrous (<50 ppm)
Wet Solvent
Hydrolysis of sulfamide to unreactive sulfamic acid, reducing effective equivalents.
Troubleshooting FAQs
Q: Why does my reaction mixture turn into a dark brown or black tar, and how can I prevent it?A: 2,3-Diaminotoluene is an electron-rich aromatic diamine that is highly susceptible to radical-mediated aerobic oxidation, which is drastically accelerated at elevated temperatures . When exposed to trace oxygen in the solvent or headspace, the diamine undergoes oxidative polymerization, forming intractable tar-like mixtures.
Causality & Solution: The dissolved oxygen acts as a radical initiator. To prevent this, you must rigorously degas your anhydrous pyridine (e.g., via 15–30 minutes of Argon sparging) prior to the addition of reagents. Maintain a strict inert atmosphere throughout the entire 14-hour reflux period 1.
Q: I am observing a high mass of insoluble solid that does not match the target molecule's NMR. What is this?A: You are likely generating oligomeric or polymeric sulfamides.
Causality & Solution: The synthesis of cyclic sulfamides is a stepwise process: an initial intermolecular nucleophilic attack forms an acyclic mono-sulfamoylated intermediate, followed by an intramolecular cyclization that expels ammonia 2. If the reaction concentration is too high, a second molecule of diamine will attack the acyclic intermediate faster than it can cyclize. To favor the thermodynamics of the 5-membered ring closure, operate under high-dilution conditions (0.2 M to 0.5 M of diamine in pyridine).
Q: My LC-MS shows a significant amount of an intermediate with a mass corresponding to [M + NH₂SO₂NH₂ - NH₃]. Why isn't it cyclizing?A: This mass signature confirms that the initial condensation has occurred, but the reaction has stalled at the acyclic intermediate.
Causality & Solution: The intramolecular displacement of ammonia requires significant thermal energy. If the internal reaction temperature drops below 120 °C, the cyclization kinetics slow down exponentially. Ensure your oil bath is set to 125 °C and the pyridine is at a rolling reflux. Furthermore, using 2.0 equivalents of sulfamide helps drive the initial equilibrium forward, but extended heating (14 hours) is non-negotiable to force the release of NH₃ gas and complete the ring closure 1.
Q: Can I use sulfuryl chloride (SO₂Cl₂) instead of sulfamide to speed up the reaction?A: While sulfuryl chloride is a highly reactive sulfonylating agent, it is generally not recommended for this specific electron-rich substrate.
Causality & Solution: SO₂Cl₂ often leads to violent exothermic reactions, over-sulfonylation, and unwanted electrophilic chlorination of the activated aromatic ring. Sulfamide is a much milder reagent that provides superior thermodynamic control. The slow release of ammonia during sulfamide condensation allows for a cleaner, albeit slower, cyclization pathway 2.
Self-Validating Experimental Protocol
This protocol incorporates built-in In-Process Controls (IPCs) to validate the reaction at critical junctures.
Step 1: Equipment Preparation & Degassing
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Purge the system with Argon for 10 minutes.
Validation Check: Ensure the system is completely sealed with a bubbler attached to the top of the condenser to monitor gas evolution (NH₃ release).
Step 2: Reagent Loading
Add 2,3-diaminotoluene (1.0 equiv, e.g., 10.0 mmol) and sulfamide (2.0 equiv, 20.0 mmol) to the flask 1.
Validation Check: 2,3-diaminotoluene should be an off-white to light brown powder; if the starting material is completely black, it has already oxidized and must be discarded []().
Step 3: Solvent Addition & Sparging
Inject anhydrous pyridine (20 mL, yielding a 0.5 M diamine concentration) through a septum.
Sparge the mixture directly with Argon for 15 minutes to displace dissolved oxygen.
Step 4: Reflux & Cyclization
Submerge the flask in a pre-heated oil bath set to 125 °C 1.
Stir vigorously under Argon for 14 hours.
In-Process Control (IPC): At t = 8 hours, sample 50 µL, dilute in acetonitrile, and analyze via LC-MS. You should observe the depletion of the acyclic intermediate and the appearance of the cyclized product mass. If the intermediate persists as the major species, verify the internal temperature is ≥120 °C.
Step 5: Workup & Phase Separation
Cool the reaction to room temperature and concentrate the pyridine in vacuo.
Partition the crude residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL).
Validation Check: The 1M HCl wash selectively protonates and extracts unreacted diamine and residual pyridine into the aqueous layer. The target cyclic sulfamide (which is slightly acidic due to the SO₂ protons) remains in the organic phase. Verify the aqueous layer's pH is <2 to ensure complete pyridine removal.
Step 6: Purification
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide.
Technical Support Center: Handling, Storage, and Stability of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
As a Senior Application Scientist, I frequently consult with research teams on the handling of specialized heterocyclic building blocks. 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4) is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with research teams on the handling of specialized heterocyclic building blocks. 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4) is a highly valued cyclic sulfamide derivative. It serves as a rigid bioisostere for ureas and amides in the design of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) inhibitors[1] and Norepinephrine Transporter (NET) PET tracers[2].
While cyclic sulfamides generally exhibit robust chemical stability toward mild acid/base hydrolysis compared to linear amides[3], the unique ring strain and electron-withdrawing nature of the sulfonyl group in the benzothiadiazole core necessitate strict storage protocols. Failure to control environmental factors can lead to nucleophilic ring-opening and oxidative degradation, compromising downstream synthetic yields and assay integrity.
Q1: What are the optimal long-term storage conditions for the solid powder?A: For long-term storage (>1 month), the compound must be stored at -20°C in a desiccated, light-resistant container under an inert atmosphere (Argon or Nitrogen).
The Causality: While cyclic sulfamides are relatively stable[3], the sulfonamide nitrogen atoms are susceptible to oxidation, and the cyclic sulfonyl core can undergo slow hydrolysis if exposed to ambient moisture over prolonged periods. Storing at -20°C minimizes the kinetic energy available for these degradation pathways, while the inert atmosphere prevents oxidative radical formation triggered by UV light and oxygen.
Q2: Can I store the compound as a master stock solution in DMSO for high-throughput screening?A: It is highly discouraged to store this compound in Dimethyl Sulfoxide (DMSO) for extended periods (>1 week).
The Causality: DMSO is highly hygroscopic. As it absorbs atmospheric water during repeated freeze-thaw cycles, the localized pH can shift. The combination of water, altered pH, and the mildly nucleophilic nature of the solvent can catalyze the hydrolytic ring-opening of the cyclic sulfamide core[3]. If a solution is absolutely required, prepare single-use aliquots using anhydrous DMSO and store them at -80°C.
Q3: I left the vial on the benchtop overnight. Is the compound still viable?A: Yes, short-term exposure (24–48 hours) to ambient room temperature is generally well-tolerated provided the vial remained sealed. However, if the vial was left open to humid air, you must perform a Quality Control (QC) check via LC-MS before proceeding, as surface-level hydrolysis may have initiated.
Quantitative Stability & Solvent Compatibility
To ensure reproducible experimental design, adhere to the empirical stability data summarized below.
Table 1: Recommended Storage Conditions and Expected Shelf Life
Storage State
Temperature
Atmosphere
Container Type
Expected Shelf Life
Solid (Long-Term)
-20°C
Argon / Nitrogen
Amber glass, desiccated
> 24 months
Solid (Short-Term)
2°C to 8°C
Argon / Nitrogen
Amber glass, desiccated
3 to 6 months
Solid (Benchtop)
20°C to 25°C
Ambient
Clear/Amber glass
< 1 week
Table 2: Solvent Compatibility and Solution Stability
Issue 1: Significant yield drop or degradation observed during N-alkylation reactions.
Root Cause: The use of strong, unhindered bases (e.g., Sodium Hydride) in the presence of trace moisture can lead to the hydrolytic cleavage of the cyclic sulfamide rather than the desired deprotonation of the nitrogen.
Resolution: Switch to milder, non-nucleophilic bases (e.g., Potassium Carbonate or Cesium Carbonate) in strictly anhydrous solvents (e.g., DMF or Acetonitrile). Ensure the reaction vessel is flame-dried and purged with Argon prior to base addition.
Issue 2: Multiple peaks observed in LC-MS or complex splitting in NMR after 6 months of storage.
Root Cause: Improper sealing during previous uses allowed moisture ingress, leading to the formation of open-chain sulfamide degradation products.
Resolution: Discard the compromised batch. If the material is scarce, attempt recrystallization from anhydrous ethanol/hexane. Implement the self-validating aliquoting protocol (below) for all future batches.
Standard Operating Protocols (SOPs)
To guarantee trustworthiness in your data, every handling procedure must be a self-validating system. Do not assume purity; verify it.
Protocol 1: Self-Validating Aliquoting and Storage Workflow
Purpose: To prevent repeated freeze-thaw cycles and moisture ingress.
Equilibration: Remove the master vial from the -20°C freezer and place it in a vacuum desiccator. Allow it to warm to room temperature (approx. 30–45 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Aliquoting: Inside a dry box or under a steady stream of Argon, weigh the required amounts into pre-dried, amber glass vials.
Purging: Gently blow Argon or Nitrogen gas into each aliquot vial for 10 seconds to displace ambient oxygen.
Sealing: Cap tightly with PTFE-lined septa caps. Wrap the seal with Parafilm.
Validation: Randomly select one aliquot and dissolve a 1 mg sample in anhydrous Acetonitrile. Run a rapid LC-MS to confirm the parent mass (
[M−H]−
for sulfonamides) and ensure no degradation occurred during handling.
Storage: Transfer all validated aliquots immediately to -20°C.
Protocol 2: Pre-Use Quality Control (QC) Assessment
Purpose: To verify the integrity of the compound before committing it to expensive biological assays or complex synthetic steps.
Dissolve 0.5 mg of the compound in 1 mL of LC-MS grade Acetonitrile.
Inject 2 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
Acceptance Criteria: The chromatogram must show a single sharp peak (>95% AUC) corresponding to the exact mass of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide. If a secondary peak with a mass corresponding to
+18
Da (addition of water) is observed, hydrolytic ring-opening has occurred, and the aliquot must be discarded.
Workflow Visualization
The following diagram maps the logical progression from compound receipt through storage, quality control, and usage, ensuring a closed-loop system for chemical integrity.
Workflow for the handling, storage, and quality control of cyclic sulfamide derivatives.
References
Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC). 3
Kim, S. H., et al. (2012). Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors. PubMed Central (PMC). 1
WYE-103231 Study Group. (2010). Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols. ResearchGate. 2
Optimizing reaction temperature and time for 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Technical Support Center: Synthesis & Optimization of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to ass...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis & Optimization of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 4-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (a benzo-fused cyclic sulfamide). This scaffold is highly valued in medicinal chemistry, frequently appearing in monoamine reuptake inhibitors and STAT3 protein-protein interaction inhibitors[1].
Synthesizing this compound involves the condensation of a diamine (e.g., 3-methylbenzene-1,2-diamine) with sulfamide. While seemingly straightforward, the reaction is highly sensitive to temperature and time. This guide breaks down the causality behind these parameters, provides self-validating protocols, and offers a troubleshooting clinic for common experimental failures.
The formation of the 1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide ring is a two-step transamidation process[2].
Intermolecular Attack: The first amine group of the diamine attacks the sulfamide, releasing one equivalent of ammonia (
NH3
) to form an acyclic mono-sulfamide intermediate. This step has a low activation energy and occurs readily at moderate temperatures.
Intramolecular Cyclization: The second amine must attack the sulfonyl group to close the 5-membered ring, releasing a second equivalent of
NH3
. This step is entropically favored but enthalpically demanding, requiring high thermal energy to overcome the activation barrier.
If the temperature is too low, the reaction stalls at the intermediate. If the temperature is too high or applied for too long, the electron-rich diamine undergoes severe oxidative degradation, resulting in a black, intractable tar.
Fig 1. Reaction workflow and temperature-dependent pathways for cyclic sulfamide synthesis.
Section 2: Protocol Optimization Hub
To ensure reproducibility, we provide two self-validating protocols. The choice between conventional reflux and microwave irradiation depends on your available equipment and scale requirements.
Causality Focus: Diglyme (boiling point 162 °C) is the ideal solvent because its reflux temperature perfectly matches the thermal requirements for the second transamidation step without vastly exceeding the decomposition threshold of the diamine[1].
Preparation: In an oven-dried round-bottom flask, dissolve 4-methylbenzene-1,2-diamine (1.0 eq) in anhydrous diglyme to create a 0.5 M solution.
Addition: Slowly add a solution of sulfamide (1.2 eq) dissolved in a minimal amount of anhydrous diglyme[1].
Atmospheric Control (Critical): Purge the reaction vessel with Argon or Nitrogen for 10 minutes. Phenylenediamines are highly susceptible to oxidation; ambient oxygen at 160 °C will rapidly destroy your starting material.
Heating: Heat the mixture to a vigorous reflux (160 °C) for exactly 60 to 90 minutes. Do not exceed 90 minutes.
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove diglyme. Partition the crude residue between Ethyl Acetate (EtOAc) and water. The unreacted sulfamide is highly water-soluble and will partition into the aqueous layer, while the target product remains in the organic layer.
Purification: Dry the organic layer over
Na2SO4
, concentrate, and purify via flash column chromatography (typically Cyclohexane/EtOAc gradients)[1].
Protocol B: Microwave-Assisted Synthesis
Causality Focus: Microwave irradiation provides rapid, volumetric heating. This drastically reduces the time the sensitive diamine spends at elevated temperatures, effectively outcompeting the kinetics of oxidative degradation[3].
Preparation: Combine the diamine (1.0 eq) and sulfamide (1.2 eq) in a microwave-safe vial. Add anhydrous diglyme (or pyridine) to achieve a 1.0 M concentration.
Irradiation: Seal the vial and heat at 150 °C for 10–15 minutes under microwave irradiation.
Workup: Transfer the mixture to a round-bottom flask, concentrate, and follow the EtOAc/water extraction described in Protocol A.
Quantitative Data Summary
Parameter
Conventional Reflux
Microwave-Assisted
Causality / Impact
Temperature
160 °C
150 °C
High thermal energy is strictly required to drive the second
NH3
elimination step.
Time
60 - 90 min
10 - 15 min
Shorter reaction times prevent the oxidative oligomerization of the diamine.
Yield (Typical)
65 - 75%
80 - 90%
MW heating avoids side reactions, leading to higher isolated yields.
Purity (Crude)
Moderate (Tar formation)
High
Inert atmosphere is strictly required for reflux to maintain purity.
Scalability
High (>10 g)
Low (<2 g per vial)
MW is limited by cavity size and microwave penetration depth.
Section 3: Troubleshooting Clinic & FAQs
Q: Why is my reaction stalling at the acyclic mono-sulfamide intermediate?A: The formation of the cyclic sulfamide is a two-step process. The first intermolecular attack occurs easily, but the second intramolecular cyclization requires significant energy. If your reaction stalls, your temperature is too low. Verify that your heating block or oil bath is accurately calibrated to 160 °C and that you are using a high-boiling solvent like diglyme. Lower boiling solvents (like dioxane, b.p. 101 °C) will not provide sufficient thermal energy at ambient pressure.
Q: My crude product is a black, intractable tar. How do I prevent this?A: Phenylenediamines are highly electron-rich and rapidly oxidize at elevated temperatures, leading to complex oligomeric mixtures (tar). To mitigate this:
Rigorously degas your solvents prior to use.
Maintain a strict Argon or Nitrogen atmosphere throughout the entire reflux period.
Strictly adhere to the optimized reaction time (do not leave the reaction refluxing overnight). If tar persists despite these precautions, transition to the Microwave-Assisted Protocol (Protocol B)[3].
Q: Can I use sulfuryl chloride (
SO2Cl2
) instead of sulfamide to form the 2,2-dioxide ring?A: While sulfuryl chloride is a known reagent for forming cyclic sulfamides, it is highly aggressive. Using
SO2Cl2
with electron-rich methylbenzene-1,2-diamines often leads to over-sulfonylation, electrophilic chlorination of the aromatic ring, or rapid degradation of the starting material. Sulfamide (
H2NSO2NH2
) is the preferred, milder reagent for this specific transformation[4].
Q: How do I efficiently separate the target product from unreacted sulfamide?A: Exploit the differential solubility of the compounds. Unreacted sulfamide is highly soluble in water due to its strong hydrogen-bonding capacity. By partitioning your concentrated crude mixture between Ethyl Acetate and water, the unreacted sulfamide will wash into the aqueous layer, leaving your highly organic benzo-fused cyclic sulfamide in the organic layer.
References
Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives
Source: Molecules (MDPI), 2020, 25(15), 3509.
URL:[Link]
A General Synthetic Strategy for 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-Dioxides (Benzosulfamides)
Source: Tetrahedron Letters, 2010, 51(40), 5246-5248.
URL:[Link]
Aryl sulfamide derivatives and methods of their use (Patent WO2008073459A1)
Technical Support Center: Handling & Troubleshooting 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals working with the cyclic sulfamide derivative, 4-Methyl-1,3-dihydro-benzo[1,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals working with the cyclic sulfamide derivative, 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide. Due to the unique electronic properties of the benzothiadiazole dioxide scaffold, strict moisture management is critical to experimental reproducibility and high yields.
The Chemical Causality of Moisture Sensitivity
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is characterized by its 1[1]. The strong electron-withdrawing nature of the sulfonyl (
SO2
) group renders the adjacent N-H bonds highly acidic (pKa ~5–7).
Moisture introduces two primary failure modes during synthesis (e.g., N-alkylation or cross-coupling):
Base Quenching: Functionalization requires a stoichiometric amount of base to generate a reactive nitrogen anion. Trace water competitively neutralizes the base, leaving the sulfamide protonated and nucleophilically inert, which leads to reaction stalling[2].
E1cB Hydrolysis: Under highly alkaline conditions, cyclic sulfamides can undergo ring-opening hydrolysis via an E1cB elimination pathway. This generates a highly reactive aza-sulfene intermediate that is rapidly attacked by water, cleaving the S-N bond and yielding 3-methylbenzene-1,2-diamine[3].
Diagnostic Troubleshooting Workflow
Use the following logic matrix to diagnose moisture-related failures in your reaction workflows.
Diagnostic workflow for identifying and resolving moisture-induced failures in cyclic sulfamides.
Frequently Asked Questions (FAQs)
Q1: Why does my N-alkylation yield drop significantly when using standard-grade solvents?A1: N-alkylation of the 4 requires a base (e.g.,
K2CO3
,
NaH
) to deprotonate the acidic N-H bonds[4]. Standard-grade solvents often contain >500 ppm of water. This moisture rapidly quenches the base. Once the base is neutralized, the sulfamide remains protonated and nucleophilically inactive, leading to a high recovery of unreacted starting material[2].
Q2: How can I analytically distinguish between base quenching and sulfamide hydrolysis?A2: Use LC-MS to analyze the crude reaction mixture:
Base Quenching: The chromatogram will show a dominant peak for the intact starting material (m/z 197 for
[M−H]−
in negative ion mode).
Hydrolysis: The E1cB elimination pathway cleaves the S-N bond, expelling the sulfonyl group to yield 3-methylbenzene-1,2-diamine[3]. This byproduct is easily identifiable by a mass shift of -62 Da (loss of
SO2
addition of 2H) and the appearance of primary amine signals in
1H
NMR.
Q3: What is the optimal protocol for handling and storing this compound?A3: While the solid compound is relatively stable to atmospheric moisture at room temperature, it is hygroscopic. It should be stored in a tightly sealed container within a desiccator containing Drierite (calcium sulfate) or silica gel, ideally under an argon atmosphere. Before use in sensitive reactions, dry the compound by azeotropic distillation with anhydrous toluene or by placing it under high vacuum (≤ 0.1 mbar) at 40°C for 4 hours.
Quantitative Impact Analysis
The table below summarizes the empirical impact of solvent water content on a standard N-alkylation reaction (using 1.2 eq
K2CO3
, DMF, 80°C).
To ensure reproducibility, follow this self-validating Standard Operating Procedure (SOP) for functionalizing 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide.
Step 1: Glassware & Reagent Preparation
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity (UHP) Argon (repeat 3x).
Validation Check: Titrate the anhydrous solvent (e.g., DMF or MeCN) using Karl Fischer titration. Proceed only if the water content is strictly < 50 ppm.
Step 2: Deprotonation (The Critical Step)
Charge the flask with 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (1.0 eq) and anhydrous
K2CO3
(1.5 eq) inside a glovebox.
Inject the anhydrous solvent via a gas-tight syringe. Stir at room temperature for 30 minutes.
Validation Check: The suspension should exhibit a distinct physical change (often a slight color shift or partial dissolution) indicating successful nitrogen anion formation.
Step 3: Electrophile Addition
Add the alkyl halide (1.1 eq) dropwise. Heat the reaction to 60°C under positive Argon pressure. Monitor via LC-MS until the starting material is consumed.
Cool the reaction to 0°C. Quench the mixture with a cold, saturated aqueous
NH4Cl
solution (pH ~5.5).
Causality Note: Avoiding strong acids (e.g., HCl) or strong bases (e.g., NaOH) during the quench prevents the E1cB or direct nucleophilic hydrolysis of the sensitive sulfamide core[3].
Extract with EtOAc, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
A Comparative Guide to Benzothiadiazole Derivatives: Spotlight on 4-Methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide
A Comparative Guide to Benzothiadiazole Derivatives: Spotlight on 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide For the Attention of Researchers, Scientists, and Drug Development Professionals This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Benzothiadiazole Derivatives: Spotlight on 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide and related benzothiadiazole scaffolds. Moving beyond a simple data sheet, we delve into the structural nuances, comparative biological activities, and the causality behind experimental designs to empower your research and development endeavors.
Introduction: Deconstructing the Benzothiadiazole Family
The benzothiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its rigid, planar structure and versatile electronic properties.[4][5] However, the term "benzothiadiazole" encompasses several distinct isomeric and structural classes, each with unique characteristics. It is crucial to differentiate these to understand their potential applications.
This guide will focus on three key scaffolds:
1,3-Dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide: A cyclic sulfamide scaffold. The subject of this guide, 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide, belongs to this class.
2,1,3-Benzothiadiazole (BTD): An aromatic, electron-deficient scaffold widely used in materials science and as a pharmacophore.[6]
Benzothiazole (BTZ): A related but distinct bicyclic system containing a thiazole ring, often found in FDA-approved drugs and serving as a valuable point of contrast.[7][8]
Our analysis will illuminate how subtle changes in the heterocyclic core—from a saturated cyclic sulfamide to an aromatic thiadiazole or a thiazole—dramatically alter the molecule's properties and biological targets.
Caption: Logical relationship between the primary and comparative scaffolds.
Section 1: The Cyclic Sulfamide Scaffold: 1,3-Dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide
This scaffold represents a unique class of benzothiadiazole derivatives where the thiadiazole ring is saturated and the sulfur atom is fully oxidized to a sulfone (SO₂). This structure imparts a three-dimensional geometry and distinct hydrogen bonding capabilities compared to its aromatic counterparts. The title compound, 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide, adds a methyl group to this core, providing a key site for steric and electronic modulation.
A significant breakthrough for this scaffold was the discovery of its derivatives as novel inverse agonists of the Retinoid-related Orphan Receptor C (RORC, also known as RORγt).[9] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.
Structure-based virtual screening identified this benzothiadiazole dioxide class as capable of binding to the RORC ligand-binding domain.[9] Subsequent optimization led to compounds with potent inverse agonist activity, demonstrating the therapeutic potential of this scaffold.[9] The most active compounds from these studies exhibited IC₅₀ values as low as 440 nM in a human PBMC assay.[9]
Structure-Activity Relationship (SAR) Insights
The development from initial hits to potent modulators revealed key SAR trends:
Core Scaffold is Essential: The 1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide core provides the necessary geometry to fit within the RORC ligand-binding pocket.
Substitution at N1 and N3: Modifications at the nitrogen atoms are critical for potency and dictate interactions within the binding site.
Benzene Ring Substitution: The 4-methyl group, as in our title compound, can influence solubility, metabolic stability, and steric interactions. Further functionalization of the benzene ring allows for fine-tuning of the compound's properties.
Crystallography confirmed that these compounds bind in the ligand-binding domain, engaging a novel sub-pocket near the Ser404 residue, highlighting a distinct binding mode.[9]
Caption: Key modification points on the cyclic sulfamide scaffold.
Section 2: The Aromatic Scaffold: 2,1,3-Benzothiadiazole (BTD)
The 2,1,3-Benzothiadiazole (BTD) scaffold is an aromatic, electron-deficient heterocycle. This electron-withdrawing nature is a defining characteristic, making it a valuable building block for materials with unique photophysical properties and for pharmacophores designed to engage specific biological targets.[6][10][11]
Comparative Biological and Physicochemical Properties
Unlike the saturated scaffold's role as a RORγt modulator, the aromatic BTD core has been explored for a different range of biological activities.
Vaccine Adjuvants: BTD derivatives have been identified as enhancers of extracellular vesicle (EV) release and inducers of intracellular Ca²⁺ influx, leading to their investigation as novel vaccine adjuvants.[1]
Photocatalysis: The excellent optoelectronic properties of BTD make it a key component in covalent organic frameworks (COFs) designed for efficient photocatalytic hydrogen generation.[12]
Fluorescent Probes: The BTD core is a common component in fluorescent probes for bioimaging and detecting analytes like amyloid-β aggregates.[13][14]
The electronic properties of BTD are highly tunable. For example, introducing electron-withdrawing fluorine atoms lowers the LUMO energy level, while electron-donating groups like methyl can subtly alter its characteristics.[15]
Section 3: A Point of Contrast: The Benzothiazole (BTZ) Scaffold
To fully appreciate the uniqueness of the benzothiadiazole dioxide scaffold, it is useful to compare it with the widely recognized benzothiazole (BTZ) system.[3][17] Though both are bicyclic sulfur- and nitrogen-containing heterocycles, the arrangement of these atoms leads to vastly different chemical and pharmacological profiles. The BTZ scaffold is a cornerstone in many clinically approved drugs.[7]
Riluzole: An anti-glutamatergic agent used to treat amyotrophic lateral sclerosis (ALS).[8]
Flutemetamol: A diagnostic imaging agent for detecting β-amyloid plaques in Alzheimer's disease.[7]
Quizartinib: A kinase inhibitor for the treatment of acute myeloid leukemia (AML).[7]
The BTZ scaffold's prevalence in approved drugs underscores its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its ability to act as a "privileged scaffold" in drug discovery.[7][18] Its biological activities are extensive, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[16][19][20] This contrasts with the more specialized roles identified so far for the benzothiadiazole derivatives discussed.
Section 4: Experimental Protocols
To facilitate research in this area, we provide detailed, self-validating protocols for the synthesis and evaluation of these compounds. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: General Synthesis of the 1,3-Dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide Core
This protocol outlines the foundational synthesis of the cyclic sulfamide core, starting from a substituted ortho-phenylenediamine. The 4-methyl derivative would start from 3-methyl-benzene-1,2-diamine.
Objective: To synthesize the core benzothiadiazole dioxide scaffold via cyclization.
Tertiary amine base (e.g., Triethylamine, Pyridine) (2.5 eq)
Procedure:
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the ortho-phenylenediamine in the anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stirrer.
Causality: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfuryl chloride and other intermediates.
Cooling: Cool the solution to 0 °C in an ice bath.
Causality: The initial reaction is highly exothermic. Cooling controls the reaction rate, preventing side-product formation and ensuring safety.
Reagent Addition: Slowly add the tertiary amine base, followed by the dropwise addition of sulfuryl chloride. Maintain the temperature below 5 °C during addition.
Causality: The base neutralizes the HCl generated during the reaction, driving the cyclization to completion. Slow, dropwise addition is crucial for controlling the exotherm.
Reaction Progression: After complete addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2: In Vitro RORγt Reporter Gene Assay
Objective: To quantify the inverse agonist activity of a test compound on the RORγt receptor.
Principle: A cell line (e.g., HEK293) is engineered to co-express the RORγt ligand-binding domain (fused to a DNA-binding domain) and a reporter gene (e.g., luciferase) under the control of a promoter containing ROR response elements. An inverse agonist will bind to RORγt and decrease the basal transcriptional activity, leading to a measurable reduction in luciferase signal.
Procedure:
Cell Plating: Seed the engineered reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide derivative) in DMSO, then dilute further in cell culture medium to the final desired concentrations.
Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle (DMSO) and positive control (known RORγt inverse agonist) wells.
Incubation: Incubate the plates for 18-24 hours at 37 °C in a CO₂ incubator.
Causality: This incubation period allows for the compound to enter the cells, bind to the receptor, and effect a change in the transcription and subsequent translation of the luciferase reporter protein.
Lysis and Signal Detection: Lyse the cells using a suitable buffer and add the luciferase substrate (e.g., luciferin). Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 5: Comparative Summary and Future Directions
The exploration of benzothiadiazole derivatives reveals a landscape rich with therapeutic and technological potential. The distinction between the saturated cyclic sulfamide scaffold and its aromatic counterparts is a clear demonstration of how structure dictates function.
The 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide scaffold, while less explored than its aromatic cousins, holds significant promise, particularly in the realm of nuclear receptor modulation. The methyl group serves as a critical starting point for medicinal chemistry campaigns, allowing for the systematic exploration of SAR to enhance potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the library of derivatives based on this cyclic sulfamide core to probe other nuclear receptors and biological targets where its unique three-dimensional structure and hydrogen-bonding capacity could offer advantages over planar aromatic systems.
References
Structure–Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Rasayan J. Chem. Available at: [Link]
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
Benzothiadiazole and Its Derivatives-based sp2 Carbon-Conjugated Covalent Organic Frameworks for Photocatalytic Hydrogen Generation. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. Available at: [Link]
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC. Available at: [Link]
Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents. ResearchGate. Available at: [Link]
Synthesis and biological activities of benzothiazole derivatives: A review. Semantic Scholar. Available at: [Link]
Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]
Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation. RSC Publishing. Available at: [Link]
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PMC. Available at: [Link]
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available at: [Link]
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
Benzothiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Benzothiazole derivatives in the design of antitumor agents. PubMed. Available at: [Link]
Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide Analogs as New RORC Modulators. PubMed. Available at: [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]
(PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. Available at: [Link]
174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide This guide provides an in-depth, objective comparison of a validated High-Performance Liquid...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide against other potential analytical techniques. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory submission. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-validated analytical method is paramount. This guide will detail a specific HPLC method, its comprehensive validation, and a discussion of its performance relative to alternative analytical approaches.
Introduction to 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide and the Imperative of Purity Analysis
4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide is a sulfonamide derivative. Sulfonamides are a class of compounds that have been widely used for their antimicrobial properties.[7][8] The manufacturing process of such compounds can lead to the formation of impurities, which may include starting materials, by-products, and degradation products. Regulatory agencies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over these impurities.[1][9][10][11] Consequently, a highly specific, sensitive, and accurate analytical method is required to ensure the purity of the final drug substance.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility.[12] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like the target analyte.
The Proposed HPLC Method: A Foundation of Reliability
The selection of an appropriate HPLC method is the first step towards ensuring accurate purity assessment. For 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide, a reversed-phase C18 column is proposed due to its proven efficacy in separating a wide range of pharmaceutical compounds.
Table 1: Proposed HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent separation for a broad range of polar and non-polar compounds.
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
A common mobile phase for RP-HPLC offering good peak shape and resolution. Formic acid helps to protonate silanol groups and the analyte, leading to sharper peaks.
Flow Rate
1.0 mL/min
A standard flow rate that balances analysis time with separation efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
UV at 254 nm
A common wavelength for aromatic compounds, providing good sensitivity for the analyte.
Injection Volume
10 µL
A typical injection volume that minimizes band broadening.
Method Validation: A Systematic Approach to Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][13][14] The validation of the proposed HPLC method was conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[4][15]
Caption: A workflow diagram illustrating the key stages of HPLC method validation.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17][18][19][20]
Experimental Protocol:
A solution of the 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide reference standard was prepared and injected.
A placebo solution (containing all formulation excipients without the API) was prepared and injected.
A spiked sample was prepared by adding known impurities to the API solution and injected.
The chromatograms were compared to ensure that the peak for the main analyte was well-resolved from any peaks originating from the placebo or impurities.
Results: The method demonstrated excellent specificity. The analyte peak was well-separated from all potential interfering peaks, with a resolution of >2 for the closest eluting impurity.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[21][22][23][24]
Experimental Protocol:
A series of at least five standard solutions of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide were prepared over a concentration range of 50% to 150% of the target assay concentration.
Each solution was injected in triplicate.
A calibration curve was constructed by plotting the peak area against the concentration.
Linear regression analysis was performed to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Results:
Table 2: Linearity and Range Data
Parameter
Result
Acceptance Criteria
Range
50 - 150 µg/mL
80 - 120% of test concentration
Correlation Coefficient (r²)
0.9995
≥ 0.999
Y-intercept
Close to zero
Should not be significantly different from zero
Slope
Consistent across range
-
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[25][26][27] It is typically determined by recovery studies.
Experimental Protocol:
A placebo solution was spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Each concentration level was prepared in triplicate.
The samples were analyzed, and the percentage recovery was calculated.
Results:
Table 3: Accuracy (Recovery) Data
Spiked Level (%)
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
80
80.2
79.8
99.5
100
100.1
100.5
100.4
120
120.3
119.7
99.5
Mean % Recovery
99.8
The high recovery values demonstrate the excellent accuracy of the method.
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[12][28] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol:
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were made on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
The Relative Standard Deviation (%RSD) of the peak areas was calculated for both studies.
Results:
Table 4: Precision Data
Precision Level
% RSD
Acceptance Criteria
Repeatability (Intra-day)
0.5%
≤ 1.0%
Intermediate Precision (Inter-day)
0.8%
≤ 2.0%
The low %RSD values indicate that the method is highly precise.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4][29][30]
Experimental Protocol:
Based on the Standard Deviation of the Response and the Slope: A series of solutions with low concentrations of the analyte were prepared and injected. The standard deviation of the y-intercepts of the regression lines was calculated.
LOD = 3.3 * (Standard Deviation of the Intercept) / Slope
LOQ = 10 * (Standard Deviation of the Intercept) / Slope
Results:
Table 5: LOD and LOQ Data
Parameter
Result
LOD
0.05 µg/mL
LOQ
0.15 µg/mL
These low limits demonstrate the high sensitivity of the method, making it suitable for the detection and quantification of trace impurities.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[31][32][33][34][35]
Experimental Protocol:
Small, deliberate changes were made to the method parameters, one at a time. These included:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 2 °C)
Wavelength (± 2 nm)
The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution) was evaluated.
Results: The method was found to be robust, with no significant impact on the results from the minor variations in the method parameters. The system suitability parameters remained within the acceptance criteria.
Comparison with Alternative Analytical Techniques
While the validated HPLC method demonstrates excellent performance, it is important to consider alternative techniques for purity analysis.
Caption: A diagram comparing HPLC with alternative analytical techniques.
Table 6: Comparison of Analytical Techniques for Purity Analysis
Technique
Principle
Advantages
Disadvantages
Best Suited For
HPLC-UV
Separation based on polarity, UV detection.
Robust, widely available, relatively low cost, well-established for regulatory submissions.
High-throughput screening, analysis of complex mixtures.
LC-MS
HPLC coupled with a mass spectrometer for detection.
High sensitivity and selectivity, provides molecular weight and structural information.
High instrument cost and complexity, potential for matrix effects.
Impurity identification, trace analysis, analysis of complex matrices.
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in an electric field.
High efficiency, low sample and reagent consumption, orthogonal separation mechanism to HPLC.
Lower sensitivity for some compounds, reproducibility can be a challenge.
Analysis of charged molecules, chiral separations.
In the context of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide purity analysis:
UPLC-UV would offer a significant advantage in terms of speed and efficiency for routine quality control, reducing analysis time and solvent usage.
LC-MS would be invaluable for the identification of unknown impurities, providing crucial structural information that is not available with UV detection. This is particularly important during process development and for forced degradation studies.
Capillary Electrophoresis could serve as a valuable orthogonal technique to confirm the purity results obtained by HPLC, especially if co-eluting impurities are suspected.
Conclusion: A Validated HPLC Method as the Gold Standard
The comprehensive validation data presented in this guide unequivocally demonstrates that the proposed reversed-phase HPLC method is specific, linear, accurate, precise, sensitive, and robust for the purity analysis of 4-Methyl-1,3-dihydro-benzo[1][2][3]thiadiazole 2,2-dioxide. It is a self-validating system that meets the stringent requirements of regulatory agencies.
While alternative techniques like UPLC, LC-MS, and CE offer distinct advantages in specific scenarios, the validated HPLC-UV method remains the gold standard for routine quality control due to its reliability, accessibility, and cost-effectiveness. For comprehensive characterization and impurity identification, a multi-faceted approach employing a combination of these techniques is recommended. This ensures the highest level of confidence in the quality and safety of the final pharmaceutical product.
References
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
Calculating LOD and LOQ for HPLC and UV Methods . Pharma Validation. [Link]
What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]
FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method . ACS Publications. [Link]
How to calculate LOD and LOQ of analyte by hplc? . ResearchGate. [Link]
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School . AAPS. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
HPLC analytical tips: What is 'specificity'? . Biorelevant.com. [Link]
Linearity and Range in Analytical Method Validation by HPLC . Industrial Pharmacist. [Link]
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide . Altabrisa Group. [Link]
How To Perform Linearity and Range In Method Validation: Easy Tips . PharmaGuru. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]
What Does Specificity Mean in Chromatography? . Chromatography Today. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]
The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]
Analytical Method Validation: Back to Basics, Part II . LCGC International. [Link]
What is the difference between specificity and selectivity of the HPLC method? . ResearchGate. [Link]
What Is Linearity in HPLC Analysis and Its Importance? . Altabrisa Group. [Link]
A ruggedness test model and its application for HPLC method validation . ResearchGate. [Link]
ICH Q2 Analytical Method Validation . Slideshare. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]
Accuracy Parameter in Analytical Method Validation | ICH Q2(R1) . YouTube. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Center for Biotechnology Information. [Link]
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . National Center for Biotechnology Information. [Link]
Method categories according to the ICH Q2(R1) . Lösungsfabrik. [Link]
Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem . U.S. Department of Agriculture. [Link]
Accuracy and Precision - What's The Difference? . SCION Instruments. [Link]
Validation/Verification of Analytical Procedures . European Directorate for the Quality of Medicines & HealthCare. [Link]
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD . Agilent. [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . MDPI. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
X-ray crystallography and structural validation of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison & Self-Validating Methodologies Introduction: The Critical Need for 3D Structural Precision In...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Objective Performance Comparison & Self-Validating Methodologies
Introduction: The Critical Need for 3D Structural Precision
In modern drug development, the cyclic sulfamide scaffold—specifically benzothiadiazole 2,2-dioxide derivatives—has emerged as a privileged pharmacophore. Compounds containing this core, such as 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 95309-09-4), serve as critical building blocks for highly selective 1[1].
However, cyclic sulfamides present unique structural challenges. The nitrogen atoms often exhibit a flattened pyramidal geometry due to conjugation with the highly electronegative sulfonyl group, and the S=O bonds participate in complex, polymorphic inter- and intramolecular hydrogen-bonding networks (e.g., N-H···O=S catemers)[2]. Because the spatial orientation of these hydrogen-bond donors and acceptors dictates target receptor binding affinity, unambiguous 3D structural validation is non-negotiable.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative analytical modalities for the structural elucidation of this compound, providing a field-proven, self-validating experimental protocol.
Technology Comparison: SC-XRD vs. Alternative Modalities
While Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) are indispensable for bulk purity and phase identification, they fall short in providing the absolute spatial coordinates required for rational drug design. SC-XRD remains the gold standard for cyclic sulfamides because it directly visualizes electron density, allowing for the precise measurement of3[3].
Quantitative Performance Comparison
Analytical Modality
3D Resolution Limit
Hydrogen-Bond Mapping
Tautomer Identification
Sample Requirement
Throughput
SC-XRD
< 0.84 Å (Atomic)
Direct (N-H···O=S)
Absolute
> 50 µm Single Crystal
Medium (1-2 Days)
NMR (Solution)
N/A (Connectivity only)
Inferred via NOESY
Averaged (Fast Exchange)
2–10 mg (Soluble)
High (Hours)
PXRD
Bulk Phase ID
Poor / Inferred
Difficult
> 10 mg (Powder)
High (Minutes)
MicroED (Cryo-EM)
~ 1.0 Å
Moderate (Damage Risk)
Challenging
< 1 µm Nanocrystals
Low (Days)
Data Synthesis: SC-XRD is the only modality that provides the absolute configuration and exact dihedral angles necessary for computational docking studies of benzothiadiazole derivatives.
Workflow Visualization
The following diagram illustrates the strict, self-validating logic gates required to successfully elucidate the structure of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide.
Self-validating SC-XRD workflow for cyclic sulfamide structural elucidation.
To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase contains a built-in quality control (QC) gate; failure to pass a gate requires aborting the current step to prevent downstream data artifacts.
Step 1: High-Purity Sample Preparation
Causality: Trace impurities in cyclic sulfamides disrupt the crystal lattice, leading to lamellar twinning or amorphous precipitation rather than single-crystal growth.
Action: Purify 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide via preparative HPLC.
Validation Gate: Confirm purity is >99.5% via LC-MS and ¹H-NMR. Do not proceed if purity is lower.
Causality: Sulfonamides are highly prone to 2[2]. Vapor diffusion provides a slow, thermodynamically controlled environment, favoring the lowest-energy crystal packing.
Action: Dissolve 5 mg of the compound in 0.5 mL of ethyl acetate (inner vial). Place this inside a sealed outer vial containing 3 mL of n-hexane (antisolvent). Incubate undisturbed at 20 °C for 72 hours.
Validation Gate: Inspect harvested crystals under a polarized light microscope. Select only crystals that exhibit complete, uniform optical extinction when rotated. Birefringence confirms a single-crystal domain.
Step 3: Cryogenic Data Collection (100 K)
Causality: Collecting X-ray data at room temperature introduces significant thermal motion (high atomic displacement parameters), which blurs the electron density around the highly electronegative oxygen atoms of the sulfonyl group. Cryocooling freezes out this motion, allowing for precise localization of the N-H protons.
Action: Mount a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a nitrogen cryostream set to 100 K.
Validation Gate: Perform a preliminary 10-frame indexing scan. Proceed to full data collection only if the calculated mosaicity is <1.0° and diffraction spots extend beyond 0.84 Å resolution.
Step 4: Structure Solution and Refinement
Causality: The crystallographic phase problem must be solved to convert raw diffraction intensities into an interpretable electron density map.
Action: Solve the structure using intrinsic phasing (ShelXT) and refine using full-matrix least-squares on F² (ShelXL) within the Olex2 graphical interface. Ensure hydrogen atoms on the nitrogen are located from the difference Fourier map and refined freely to validate tautomeric state.
Validation Gate: The system is successfully validated when the final refinement yields an R1 < 0.05, wR2 < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Generate a CheckCIF report; the structure must yield zero A-level or B-level alerts.
References
Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231)
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
Spectroscopic Characterization Comparison of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide Isomers
As a Senior Application Scientist in structural elucidation and medicinal chemistry, I frequently encounter analytical bottlenecks during lead optimization when regioisomers are mischaracterized. The 1,3-dihydro-benzo[1,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural elucidation and medicinal chemistry, I frequently encounter analytical bottlenecks during lead optimization when regioisomers are mischaracterized. The 1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (cyclic sulfamide) scaffold is a privileged structure, heavily utilized in the development of norepinephrine reuptake inhibitors (NERIs)[1] and HIV-1 protease inhibitors[2].
However, the exact position of functional groups on this scaffold—specifically comparing the 4-methyl , 5-methyl , and 1-methyl isomers—drastically alters the molecule's steric profile, hydrogen-bonding capabilities, and ultimate target affinity. Objectively differentiating these isomers requires a rigorous, self-validating spectroscopic workflow. This guide provides an in-depth comparative analysis of their spectroscopic performance and outlines a foolproof protocol for their characterization.
Structural Overview and Isomeric Logic
The core scaffold is a bicyclic system comprising a benzene ring fused to a five-membered thiadiazole dioxide ring. The introduction of a methyl group generates distinct regioisomers with unique electronic and steric environments:
4-Methyl Isomer (CAS 95309-09-4)[3]: The methyl group is located on the aromatic ring at the peri-position adjacent to the sulfamide nitrogen. This creates localized steric hindrance, affecting the hydrogen-bonding geometry of the adjacent N-H group.
5-Methyl Isomer (CAS 82257-37-2)[4]: The methyl group is on the aromatic ring but shifted away from the heteroatoms, minimizing steric clash with the sulfamide core.
1-Methyl Isomer (CAS 443987-59-5)[4]: The methyl group is attached directly to one of the sulfamide nitrogens (N-alkylation). This fundamentally changes the molecule by removing one hydrogen-bond donor, which is a critical factor in structure-activity relationship (SAR) studies.
To prevent downstream failures in drug development, we must employ an analytical logic that unambiguously separates N-methylated from C-methylated isomers, followed by 2D NMR to assign the exact C-methyl regiochemistry.
Analytical workflow for the objective differentiation of benzothiadiazole dioxide isomers.
Spectroscopic Performance Comparison
The following table synthesizes the quantitative spectroscopic data used to benchmark and compare these three alternatives. The causality behind these shifts is rooted in the electron-withdrawing nature of the
SO2
group and the anisotropic effects of the aromatic ring[5].
Quantitative Spectroscopic Data Summary
Analytical Technique
4-Methyl Isomer (C-CH3)
5-Methyl Isomer (C-CH3)
1-Methyl Isomer (N-CH3)
Causality / Structural Insight
1
H NMR (Methyl)
δ
~2.35 ppm (s, 3H)
δ
~2.30 ppm (s, 3H)
δ
~3.20 ppm (s, 3H)
N-alkylation strongly deshields the methyl protons compared to aromatic C-alkylation.
1
H NMR (N-H)
δ
~10.8, 10.5 ppm (2 br s)
δ
~10.6 ppm (br s, 2H)
δ
~10.9 ppm (br s, 1H)
4-Methyl causes steric desymmetrization of the two NH protons. 1-Methyl lacks one NH group entirely.
13
C NMR (Methyl)
δ
~16.5 ppm
δ
~21.0 ppm
δ
~29.5 ppm
N-CH3 carbon is significantly deshielded. 4-CH3 is shielded due to ortho-steric compression.
FT-IR (N-H Stretch)
~3250, 3310 cm
−1
(Doublet)
~3260, 3320 cm
−1
(Doublet)
~3280 cm
−1
(Singlet)
Primary vs. secondary amine-like behavior in the sulfamide core.
FT-IR (S=O Stretch)
~1340, 1160 cm
−1
~1345, 1165 cm
−1
~1335, 1155 cm
−1
Characteristic cyclic sulfamide asymmetric and symmetric stretches[5].
ESI-MS [M-H]
−
m/z 197.02
m/z 197.02
m/z 197.02
Isobaric masses necessitate MS/MS or NMR for definitive differentiation.
Self-Validating Experimental Protocols
To ensure trustworthiness, the characterization protocol must be a self-validating system. Relying solely on 1D
1
H NMR is insufficient due to potential signal overlap in the aromatic region. The following step-by-step methodology guarantees structural integrity.
Protocol: Integrated Spectroscopic Workflow for Isomer Assignment
Step 1: Sample Preparation for NMR
Action: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d
6
.
Causality: DMSO-d
6
is mandatory. Unlike CDCl
3
, DMSO strongly hydrogen-bonds with the acidic sulfamide N-H protons, drastically slowing their chemical exchange rate. This allows the N-H protons to be observed as distinct, quantifiable broad singlets, immediately revealing whether the compound is an N-methyl (1 NH) or C-methyl (2 NH) isomer.
Step 2: 1D
1
H and
13
C NMR Acquisition
Action: Acquire
1
H spectra at
≥
400 MHz and
13
C spectra at
≥
100 MHz. Integrate the methyl singlet.
Validation Check: If the methyl singlet integrates to 3H at ~3.2 ppm, the compound is the 1-Methyl isomer. If it appears at ~2.3 ppm, proceed to Step 3 to differentiate the 4- and 5-positions.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Action: Acquire a 2D
1
H-
13
C HMBC spectrum optimized for long-range couplings (
nJCH
= 8 Hz).
Causality: The 4-methyl protons will show a strong 3-bond coupling (
3J
) to the bridgehead carbon (C3a) adjacent to the nitrogen. The 5-methyl protons will show
3J
couplings to C4 and C6, but not to the bridgehead carbons. This topological mapping provides absolute regioisomer confirmation without requiring a reference standard.
Step 4: FT-IR Verification (ATR Mode)
Action: Place the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Scan from 4000 to 400 cm
−1
.
Causality: Confirms the integrity of the sulfamide dioxide core. The presence of strong bands at ~1340 cm
−1
and ~1160 cm
−1
validates the
SO2
functional group[5], ensuring the compound has not degraded into a sulfoxide or undergone ring-opening.
Self-validating experimental workflow for cyclic sulfamide characterization.
Discussion: Impact on Drug Development
Choosing the correct isomer is not merely an analytical exercise; it is a fundamental driver of pharmacology.
When utilizing the benzo[1,2,5]thiadiazole 2,2-dioxide scaffold for Norepinephrine Transporter (NET) inhibitors[1], the sulfamide N-H groups act as critical hydrogen-bond donors to the target protein's binding pocket.
Using the 1-methyl isomer inadvertently deletes a hydrogen-bond donor, typically resulting in a catastrophic loss of target affinity.
Conversely, the 4-methyl isomer introduces steric bulk immediately adjacent to the binding interface, which can either lock the molecule into a favorable bioactive conformation or cause steric clash, depending on the receptor's topology[2].
By strictly adhering to the HMBC and DMSO-d
6
NMR protocols outlined above, researchers can objectively verify their synthesized building blocks, ensuring high scientific integrity in subsequent biological assays.
References
Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides - National Institutes of Health (PMC). Discusses the IR and NMR spectroscopic signatures of cyclic sulfamides. Available at:[Link]
Discovery of Novel Selective Norepinephrine Reuptake Inhibitors - ResearchGate. Details the use of the benzothiadiazole dioxide scaffold in medicinal chemistry. Available at: [Link]
Synthesis and Comparative Molecular Field Analysis (CoMFA) of Symmetric and Nonsymmetric Cyclic Sulfamide HIV-1 Protease Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Explores steric effects and structural analysis of cyclic sulfamides. Available at: [Link]